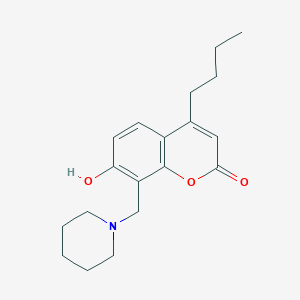

4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Description

4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative with structural modifications at the 4-, 7-, and 8-positions. The 7-hydroxy moiety is a common pharmacophore in bioactive coumarins, contributing to hydrogen bonding and antioxidant activity . The 8-(piperidin-1-ylmethyl) substituent introduces a tertiary amine, which may facilitate interactions with biological targets such as enzymes or receptors .

This compound is synthesized via the Mannich reaction, where 4-butyl-7-hydroxycoumarin reacts with formaldehyde and piperidine under reflux conditions .

Properties

Molecular Formula |

C19H25NO3 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-2-one |

InChI |

InChI=1S/C19H25NO3/c1-2-3-7-14-12-18(22)23-19-15(14)8-9-17(21)16(19)13-20-10-5-4-6-11-20/h8-9,12,21H,2-7,10-11,13H2,1H3 |

InChI Key |

CKBYJGKRXRBINN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |

Origin of Product |

United States |

Biological Activity

4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, also known by its CAS number 573709-93-0, is a compound belonging to the coumarin family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C19H25NO3

- Molecular Weight : 315.4067 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Anti-inflammatory Activity :

- The compound has been shown to possess significant anti-inflammatory properties, potentially more potent than curcumin in certain assays. In a study evaluating multiple synthesized compounds, those related to this structure demonstrated a notable anti-inflammatory ratio compared to standard treatments like dexamethasone .

-

Antibacterial Activity :

- Preliminary studies indicate that derivatives of this compound exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values .

- Anticancer Potential :

Anti-inflammatory Study

In a comparative study of structurally similar compounds, this compound was evaluated for its anti-inflammatory efficacy. The results indicated that it significantly reduced inflammation markers in vitro compared to control groups.

| Compound | Anti-inflammatory Ratio |

|---|---|

| This compound | 19.8 |

| Dexamethasone (reference) | Higher potency |

Antibacterial Assays

The antibacterial activity was assessed using standard microbiological techniques against several bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

These results highlight the compound's potential as a therapeutic agent against bacterial infections .

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit cell growth in various cancer cell lines, showing IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for further research in medicinal applications:

- Antimicrobial Activity : Coumarin derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antibiotics .

- Anticancer Properties : Research suggests that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of 4-butyl-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one may enhance its efficacy against certain cancer types .

- Antioxidant Effects : The antioxidant capacity of this compound can help mitigate oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology explored the antimicrobial efficacy of various coumarin derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of coumarin derivatives, researchers found that this compound demonstrated significant cytotoxic effects on several cancer cell lines. This study highlighted the importance of structural modifications in enhancing the therapeutic potential of coumarins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Key Findings

Substituent Effects on Bioactivity: Position 4: The 4-butyl group in the target compound likely increases lipophilicity compared to 4-methyl (5d, 5f) or 4-phenyl analogs. This may enhance cellular uptake but reduce aqueous solubility . Position 7-8: The 7-hydroxy group is critical for hydrogen bonding, while the 8-(piperidin-1-ylmethyl) group introduces basicity. In compound 5d, the additional 6-hydroxyl (o-dihydroxy configuration) significantly boosts antiproliferative activity (67.5% inhibition in HeLa cells) compared to mono-hydroxy derivatives .

Synthetic Yields and Feasibility: Mannich reactions for 8-(piperidin-1-ylmethyl) coumarins (e.g., compound 2 in ) achieve moderate yields (55–94%) depending on the amine and phenol substituents .

Biological Activity Trends: Antiproliferative Activity: o-Dihydroxy derivatives (e.g., 5d, 5f) show superior activity in cervical cancer models compared to mono-hydroxy analogs, likely due to enhanced redox cycling or metal chelation . Antiviral Activity: 3-substituted coumarins (e.g., imidazothiazolyl derivatives) inhibit viral replication via mechanisms sensitive to small structural changes .

Table 2: Comparison of Antiproliferative IC₅₀ Values (HeLa Cells)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.